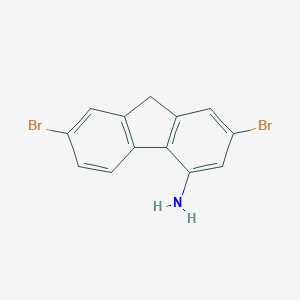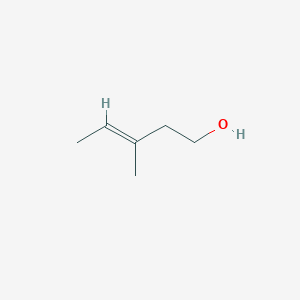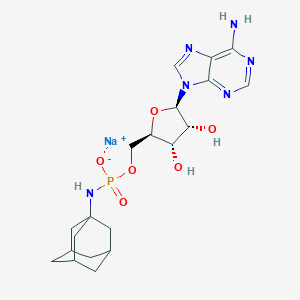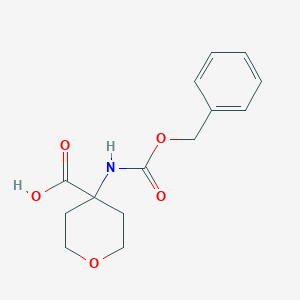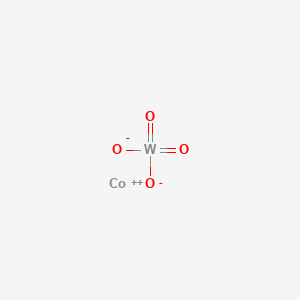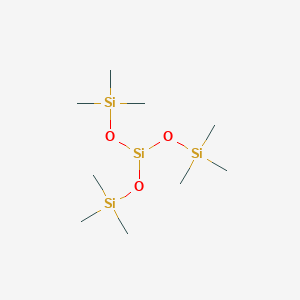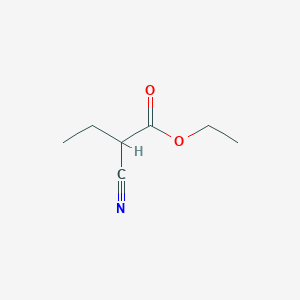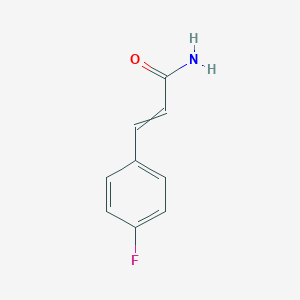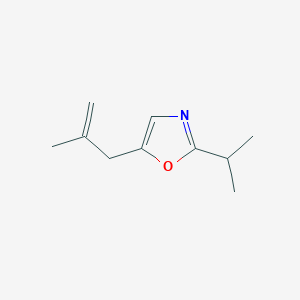
5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole has been found to have potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been found to have insecticidal and fungicidal properties. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole is not fully understood. However, it has been proposed that it acts by inhibiting certain enzymes involved in inflammation and cancer cell proliferation. In agriculture, it is believed to act by disrupting the nervous system of insects and fungi.
Biochemische Und Physiologische Effekte
Studies have shown that 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole can inhibit the production of certain inflammatory cytokines and enzymes. It has also been found to induce apoptosis in cancer cells. In agriculture, it has been shown to have insecticidal and fungicidal effects on various pests and pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole is its versatility in different scientific fields. It can be easily synthesized and modified to suit different applications. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are numerous future directions for 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole research. In medicine, it could be further investigated as a potential treatment for inflammatory diseases and cancer. In agriculture, it could be explored as a natural alternative to synthetic pesticides and fungicides. In materials science, it could be used as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole are vast and exciting, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole involves the reaction of 2-methyl-2-butenal with isobutyraldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydroxylamine-O-sulfonic acid to yield 5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole.
Eigenschaften
CAS-Nummer |
136386-25-9 |
|---|---|
Produktname |
5-(2-Methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
5-(2-methylprop-2-enyl)-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C10H15NO/c1-7(2)5-9-6-11-10(12-9)8(3)4/h6,8H,1,5H2,2-4H3 |
InChI-Schlüssel |
NRJRLVVMJXVKMA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=C(O1)CC(=C)C |
Kanonische SMILES |
CC(C)C1=NC=C(O1)CC(=C)C |
Synonyme |
Oxazole, 2-(1-methylethyl)-5-(2-methyl-2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



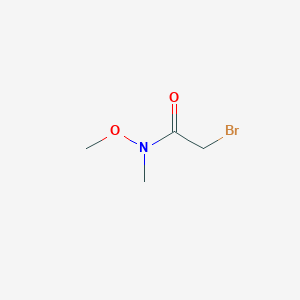
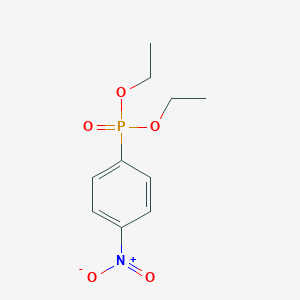
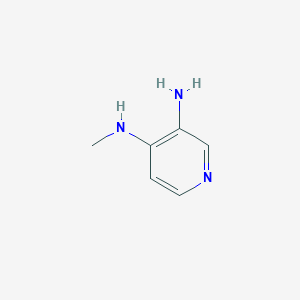
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)
